![molecular formula C16H14O B14327962 Phenyl[4-(prop-1-en-2-yl)phenyl]methanone CAS No. 103384-71-0](/img/structure/B14327962.png)
Phenyl[4-(prop-1-en-2-yl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl[4-(prop-1-en-2-yl)phenyl]methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group attached to a methanone moiety, with a prop-1-en-2-yl substituent on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl[4-(prop-1-en-2-yl)phenyl]methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the use of zeolite-catalyzed isomerization of phenyl propylene oxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl[4-(prop-1-en-2-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Phenyl[4-(prop-1-en-2-yl)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It serves as an intermediate in the production of various fine chemicals and materials.
Mécanisme D'action
The mechanism of action of Phenyl[4-(prop-1-en-2-yl)phenyl]methanone involves its interaction with specific molecular targets. When appended to a ligand or pharmacophore through its functional groups, the compound can undergo UV light-induced covalent modification of biological targets. This allows for downstream applications via the alkyne tag, making it a valuable tool in chemical biology experiments .
Comparaison Avec Des Composés Similaires
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Used for chemical probe synthesis with a light-activated benzophenone, alkyne tag, and amine synthetic handle.
Propriétés
Numéro CAS |
103384-71-0 |
|---|---|
Formule moléculaire |
C16H14O |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
phenyl-(4-prop-1-en-2-ylphenyl)methanone |
InChI |
InChI=1S/C16H14O/c1-12(2)13-8-10-15(11-9-13)16(17)14-6-4-3-5-7-14/h3-11H,1H2,2H3 |
Clé InChI |
FDTPTOYHJHZGCI-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


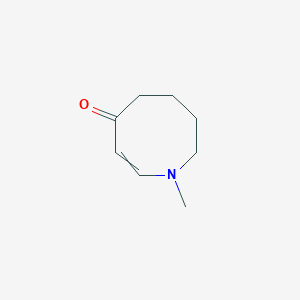

![3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide](/img/structure/B14327890.png)
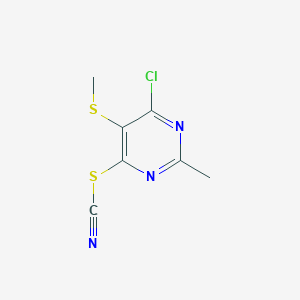
![4,4'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14327915.png)
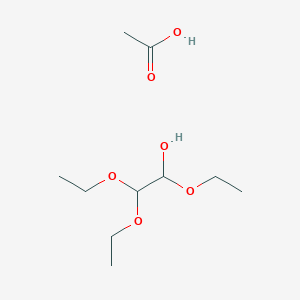

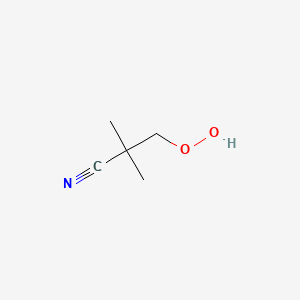
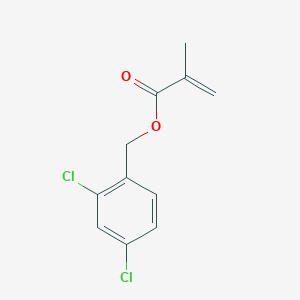
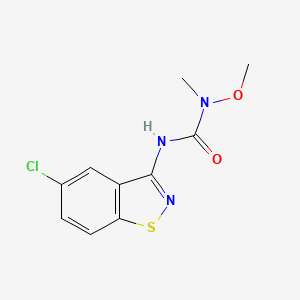

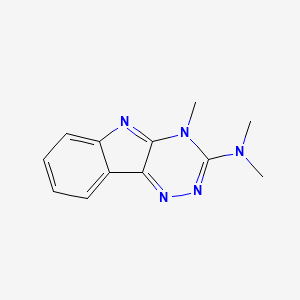

![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14327968.png)
